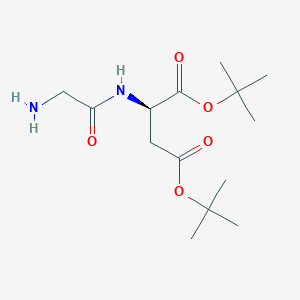
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate, also known as DAB-ALD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DAB-ALD is a derivative of the amino acid aspartic acid and has been shown to have promising properties as a potential therapeutic agent for a variety of diseases. In
Mécanisme D'action
The mechanism of action of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate is not fully understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species and by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and good stability. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several potential future directions for 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in these diseases. Additionally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has shown potential as a treatment for inflammatory diseases, and further studies are needed to investigate its efficacy in these conditions. Finally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate may have applications beyond its current research areas, and further studies are needed to explore its potential in other fields.
Méthodes De Synthèse
The synthesis of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate involves the reaction of tert-butyl acrylate with L-aspartic acid β-benzyl ester, followed by the removal of the benzyl group and the subsequent reaction with N-Boc-L-aspartic acid β-benzyl ester. The final product is obtained after deprotection of the tert-butyl and Boc groups.
Applications De Recherche Scientifique
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has shown potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have neuroprotective properties and has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
ditert-butyl (2R)-2-[(2-aminoacetyl)amino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)7-9(16-10(17)8-15)12(19)21-14(4,5)6/h9H,7-8,15H2,1-6H3,(H,16,17)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWHLHJJCSGCNU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)
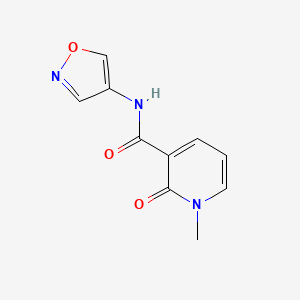
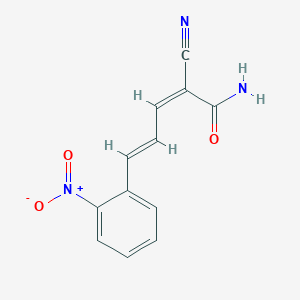
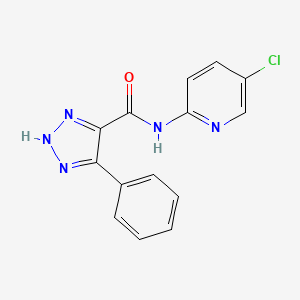

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
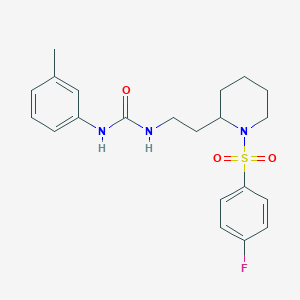
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)
![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)